Cas no 1700380-63-7 (2-(3-Methylbutanesulfinyl)pentanoic acid)

2-(3-Methylbutanesulfinyl)pentanoic acid is a chiral sulfinyl-containing carboxylic acid derivative, notable for its utility in asymmetric synthesis and pharmaceutical intermediates. The sulfinyl group enhances stereochemical control, making it valuable for constructing complex molecular architectures with high enantioselectivity. Its structural features, including the branched alkyl chain and sulfinyl moiety, contribute to its reactivity in nucleophilic and electrophilic transformations. This compound is particularly useful in the preparation of biologically active molecules, where precise chirality is critical. Its stability under typical reaction conditions further supports its application in multi-step synthetic routes. The product is typically handled under inert conditions to preserve its integrity.
2-(3-Methylbutanesulfinyl)pentanoic acid structure
1700380-63-7 structure
Product Name:2-(3-Methylbutanesulfinyl)pentanoic acid
CAS No:1700380-63-7
MF:C10H20O3S
MW:220.329002380371
MDL:MFCD32853141
CID:5606036
PubChem ID:107753421
Update Time:2025-11-02

2-(3-Methylbutanesulfinyl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methylbutanesulfinyl)pentanoic acid
    • EN300-8926688
    • 1700380-63-7
    • 2-(3-Methylbutanesulfinyl)pentanoic acid
    • MDL: MFCD32853141
    • Inchi: 1S/C10H20O3S/c1-4-5-9(10(11)12)14(13)7-6-8(2)3/h8-9H,4-7H2,1-3H3,(H,11,12)
    • InChI Key: XNSNCQULBXMNMH-UHFFFAOYSA-N
    • SMILES: S(CCC(C)C)(C(C(=O)O)CCC)=O

Computed Properties

  • Exact Mass: 220.11331567g/mol
  • Monoisotopic Mass: 220.11331567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 73.6Ų

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Additional information on 2-(3-Methylbutanesulfinyl)pentanoic acid

Comprehensive Overview of 2-(3-Methylbutanesulfinyl)pentanoic acid (CAS No. 1700380-63-7): Properties, Applications, and Market Insights

2-(3-Methylbutanesulfinyl)pentanoic acid (CAS No. 1700380-63-7) is a specialized sulfinyl-containing carboxylic acid that has garnered significant attention in pharmaceutical and fine chemical research. This compound, characterized by its unique chiral sulfinyl group and branched alkyl chain, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure combines a pentanoic acid backbone with a 3-methylbutanesulfinyl moiety, offering versatile reactivity for asymmetric synthesis and drug development.

The growing demand for chiral sulfoxides in medicinal chemistry has positioned 2-(3-Methylbutanesulfinyl)pentanoic acid as a valuable building block. Researchers particularly value its role in creating enzyme inhibitors and metabolic modulators, especially in the context of addressing current healthcare challenges such as metabolic disorders and age-related diseases. The compound's stereochemical purity and thermal stability make it suitable for high-precision applications in drug formulation.

From a synthetic chemistry perspective, CAS 1700380-63-7 demonstrates excellent compatibility with modern green chemistry principles. Its synthesis can be optimized using catalytic asymmetric oxidation methods, aligning with the pharmaceutical industry's push toward sustainable manufacturing. Recent studies highlight its potential in biocatalysis applications, where its sulfinyl group participates in selective molecular transformations under mild conditions.

The commercial landscape for 2-(3-Methylbutanesulfinyl)pentanoic acid reflects broader trends in specialty chemicals markets. With increasing investment in personalized medicine and targeted therapies, the compound has seen rising procurement from clinical research organizations. Analytical data indicates growing interest from North American and European markets, particularly for applications in proteomics research and small molecule drug discovery platforms.

Quality specifications for CAS 1700380-63-7 typically emphasize optical purity (>98% ee) and low heavy metal content, meeting stringent requirements for pharmaceutical intermediates. Advanced characterization techniques including HPLC-MS and chiral chromatography are employed to verify the compound's structural integrity. Storage recommendations highlight protection from moisture at controlled temperatures to maintain its chemical stability over extended periods.

Emerging applications of 2-(3-Methylbutanesulfinyl)pentanoic acid extend to material science, where its molecular architecture contributes to the development of functional polymers with specific surface properties. The compound's amphiphilic character enables its use in designing smart coatings and delivery systems, addressing current industry needs for advanced materials in medical devices and diagnostic tools.

Regulatory compliance for CAS 1700380-63-7 follows standard guidelines for research chemicals, with proper documentation including SDS and COA available from reputable suppliers. The compound's non-hazardous classification under normal handling conditions facilitates its global trade and research utilization. Current Good Manufacturing Practice (cGMP) versions are becoming available to meet the quality demands of preclinical development pipelines.

Future prospects for 2-(3-Methylbutanesulfinyl)pentanoic acid appear promising, particularly in the context of AI-driven drug discovery. The compound's structural features make it an interesting candidate for virtual screening libraries and machine learning models predicting sulfoxide reactivity. Ongoing research explores its potential in bioconjugation chemistry and as a scaffold for multifunctional pharmaceutical agents addressing complex disease mechanisms.

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